N-benzyl-5-(3,4-dimethylphenyl)-N-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-benzyl-5-(3,4-dimethylphenyl)-N-methyl-1,2-oxazole-3-carboxamide is a synthetic compound belonging to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-(3,4-dimethylphenyl)-N-methyl-1,2-oxazole-3-carboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with alkynes, catalyzed by copper (I) or ruthenium (II) compounds . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-(3,4-dimethylphenyl)-N-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-5-(3,4-dimethylphenyl)-N-methyl-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-5-(3,4-dimethylphenyl)-N-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-5-(3,4-dimethylphenyl)-1H-pyrazol-4-ylmethanaminium
- N-benzyl-5-{[(3,4-dimethylphenyl)sulfonyl]amino}-2-(1-piperazinyl)benzamide
Uniqueness
N-benzyl-5-(3,4-dimethylphenyl)-N-methyl-1,2-oxazole-3-carboxamide stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties. Its specific substitution pattern also contributes to its potential as a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C20H20N2O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-benzyl-5-(3,4-dimethylphenyl)-N-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H20N2O2/c1-14-9-10-17(11-15(14)2)19-12-18(21-24-19)20(23)22(3)13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3 |
InChI Key |
DXNUXVQMHXJQQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(C)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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